molecular formula C44H78NO8P B137251 Palmitoyleicosapentaenoyl Phosphatidylcholine CAS No. 99296-77-2

Palmitoyleicosapentaenoyl Phosphatidylcholine

Cat. No. B137251
CAS RN: 99296-77-2
M. Wt: 780.1 g/mol
InChI Key: KLTHQSWIRFFBRI-KOQZQRJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyleicosapentaenoyl Phosphatidylcholine, also known as 1-Palmitoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine, is a biochemical compound with the molecular formula C44H78NO8P and a molecular weight of 780.07 . It is used for research purposes .


Molecular Structure Analysis

Palmitoyleicosapentaenoyl Phosphatidylcholine has a complex molecular structure. It contains a total of 131 bonds, including 53 non-H bonds, 8 multiple bonds, 39 rotatable bonds, 8 double bonds, 2 aliphatic esters, 1 positively charged N, 1 quaternary N, and 1 phosphate .


Physical And Chemical Properties Analysis

Palmitoyleicosapentaenoyl Phosphatidylcholine has a molecular weight of 780.07 g/mol . It consists of 78 Hydrogen atoms, 44 Carbon atoms, 1 Nitrogen atom, 8 Oxygen atoms, and 1 Phosphorous atom .

Safety And Hazards

Palmitoyleicosapentaenoyl Phosphatidylcholine is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, refer to the Safety Data Sheet .

properties

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHQSWIRFFBRI-KOQZQRJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyleicosapentaenoyl Phosphatidylcholine

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